2-(Dimethylsilyl)-N,N-dimethylethen-1-amine
Description
Structure
2D Structure
Properties
CAS No. |
13391-72-5 |
|---|---|
Molecular Formula |
C6H15NSi |
Molecular Weight |
129.28 g/mol |
IUPAC Name |
2-dimethylsilyl-N,N-dimethylethenamine |
InChI |
InChI=1S/C6H15NSi/c1-7(2)5-6-8(3)4/h5-6,8H,1-4H3 |
InChI Key |
QUNFBZRHYOKEMK-UHFFFAOYSA-N |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl Dimethylamino Vinylsilane and Its Derivatives
Direct Synthesis Approaches for Organosilanes with Amino and Vinyl Functionalities
The direct construction of the dimethyl(dimethylamino)vinylsilane framework involves the simultaneous or sequential introduction of the essential vinyl and dimethylamino moieties onto a silicon center. Several key strategies have been developed to achieve this, each with its own advantages and limitations.
Routes Involving Halosilane Precursors and Amination Reactions
A primary and widely employed method for the synthesis of aminosilanes involves the reaction of a halosilane with a suitable amine. google.com In the context of dimethyl(dimethylamino)vinylsilane, this would typically involve the reaction of a vinyldimethylhalosilane with dimethylamine (B145610). The reaction proceeds via nucleophilic substitution at the silicon center, with the dimethylamine displacing the halide.
A general representation of this reaction is: (CH2=CH)Si(CH3)2Cl + 2 (CH3)2NH → (CH2=CH)Si(CH3)2N(CH3)2 + (CH3)2NH2Cl
The use of an excess of the amine or the addition of a tertiary amine base is common to neutralize the hydrogen halide byproduct. google.com The purity of the halosilane reactant is crucial, as the presence of di- or tri-halosilanes can lead to the formation of undesired byproducts and lower yields. google.com
An alternative approach involves the use of a pre-formed lithium amide, such as lithium dimethylamide, which reacts with the halosilane to afford the desired aminosilane (B1250345) and a lithium halide salt. This method can offer higher yields and cleaner reactions.
Utilization of Silicon-Hydrogen Bonds in Hydrosilylation Strategies
Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a powerful and atom-economical method for the formation of silicon-carbon bonds. researchgate.net In the synthesis of vinylsilanes, this typically involves the reaction of a hydrosilane with an alkyne, catalyzed by a transition metal complex. researchgate.net For the synthesis of dimethyl(dimethylamino)vinylsilane, a potential hydrosilylation route would involve the reaction of dimethyl(dimethylamino)silane with acetylene.
(CH3)2(H)SiN(CH3)2 + HC≡CH → (CH2=CH)Si(CH3)2N(CH3)2
The regioselectivity of the hydrosilylation of terminal alkynes can be a significant challenge, potentially leading to a mixture of α- and β-addition products. researchgate.net The choice of catalyst, often based on platinum, rhodium, or cobalt, plays a critical role in controlling the outcome of the reaction. organic-chemistry.orgmdpi.com
Coupling Reactions for Vinyl Group Introduction
Cross-coupling reactions provide a versatile methodology for the formation of carbon-carbon and carbon-silicon bonds. gelest.com The introduction of a vinyl group onto a pre-functionalized aminosilane can be achieved through various coupling strategies. One such approach is the reaction of a silylmetal species with a vinyl halide. thieme-connect.de
For instance, a dimethyl(dimethylamino)silylmetal reagent, such as a silyllithium or silylcuprate, could be reacted with a vinyl halide like vinyl bromide to form the desired product.
(CH3)2(M)SiN(CH3)2 + CH2=CHBr → (CH2=CH)Si(CH3)2N(CH3)2 + MBr (where M = Li, Cu, etc.)
Conversely, a vinylmetallic reagent, such as vinyllithium (B1195746) or a vinyl Grignard reagent, can be coupled with a dimethyl(dimethylamino)halosilane. organic-chemistry.org This is a common and effective method for the synthesis of vinylsilanes. thieme-connect.de
(CH3)2(Cl)SiN(CH3)2 + CH2=CHMgBr → (CH2=CH)Si(CH3)2N(CH3)2 + MgClBr
Nickel-catalyzed cross-electrophile coupling reactions between vinyl sulfonates and organosilicon compounds have also been reported as an efficient method for the synthesis of functionalized cycloalkenes, demonstrating the potential for such strategies in forming C-Si bonds. semanticscholar.org
Functionalization and Derivatization Strategies Post-Synthesis
Once dimethyl(dimethylamino)vinylsilane is synthesized, its bifunctional nature allows for a wide array of subsequent chemical modifications at both the vinyl and dimethylamino groups.
Transformations at the Vinyl Moiety for Polymer and Material Synthesis
The vinyl group of dimethyl(dimethylamino)vinylsilane is a key functional handle for polymerization and material synthesis. It can readily participate in various polymerization reactions, including:
Anionic Polymerization: The vinyl group can undergo anionic polymerization, often initiated by organolithium reagents like butyllithium (B86547) (BuLi), to produce silicon-containing polymers. gelest.com
Radical Polymerization: The vinyl group is susceptible to radical addition, allowing for its incorporation into polymers via radical polymerization techniques. Photoredox catalysis has emerged as a mild and efficient method for initiating such radical processes. acs.orguit.no
Hydrosilylation: The vinyl group can react with other hydrosilanes in the presence of a catalyst. This reaction is fundamental in the curing of silicone polymers and the synthesis of more complex organosilicon structures. mdpi.comacs.org This allows for the creation of cross-linked materials and the grafting of the silane (B1218182) onto other molecules.
Cross-Coupling Reactions: The vinyl group can participate in various transition metal-catalyzed cross-coupling reactions, such as Heck, Suzuki, and Stille couplings, to form more complex organic structures containing a silicon moiety.
These transformations of the vinyl group are instrumental in the development of novel polymers and materials with tailored properties, such as thermal stability, hydrophobicity, and specific refractive indices. For instance, anionic stitching polymerization of styryl(vinyl)silanes leads to the formation of sila-cyclic olefin polymers with high thermal stability and transparency. rsc.org
Modification and Reactivity of the Dimethylamino Group
The dimethylamino group in dimethyl(dimethylamino)vinylsilane is a reactive site that can undergo several transformations.
Hydrolysis: The silicon-nitrogen bond is susceptible to hydrolysis, reacting with water to form a silanol (B1196071) and releasing dimethylamine. This reactivity is a key feature in sol-gel processes and surface modification, where the silane can be grafted onto hydroxyl-containing surfaces like silica (B1680970). researchgate.net The close proximity of the nitrogen atom to the silicon atom can accelerate this hydrolysis reaction compared to analogous aminopropylsilanes. sinosil.com
Derivatization: The dimethylamino group can be used as a leaving group in reactions with various nucleophiles. For example, reaction with alcohols can lead to the formation of alkoxysilanes. This reactivity is utilized in derivatization procedures for analytical techniques like gas chromatography. sigmaaldrich.comsigmaaldrich.comnih.gov
Quaternization: The nitrogen atom of the dimethylamino group can be quaternized by reaction with alkyl halides to form ammonium (B1175870) salts. This modification can alter the solubility and electronic properties of the molecule.
Coordination Chemistry: The lone pair of electrons on the nitrogen atom allows the dimethylamino group to act as a ligand for metal centers, potentially influencing the catalytic activity of the molecule or forming novel coordination compounds.
The reactivity of the dimethylamino group is crucial for applications such as adhesion promotion, surface modification, and as a precursor for other functional silanes. sinosil.com
Silicon-Centered Reactions for Novel Silane Architectures
The reactivity of the silicon center in dimethyl(dimethylamino)vinylsilane is a cornerstone for the development of advanced silane structures. Key transformations include the cleavage and substitution of the silicon-nitrogen bond, reactions involving the vinyl group that are mediated by the silicon center, and the cleavage of the silicon-vinyl bond itself.
One of the significant silicon-centered reactions is the cleavage of the Si-N bond. This bond can be susceptible to cleavage by various reagents, allowing for the introduction of new functional groups at the silicon atom. For instance, the use of boron trifluoride etherate (BF₃·OEt₂) has been demonstrated to effectively cleave the Si-N bond in related aminosilanes, leading to the formation of fluorosilyl compounds. researchgate.net This type of reaction offers a pathway to convert dimethyl(dimethylamino)vinylsilane into vinyl-functionalized fluorosilanes, which are valuable precursors for further chemical transformations.
Another important class of reactions involves the vinyl group, where the silicon center plays a crucial role in directing the outcome of the reaction. Electrophilic substitution of vinylsilanes is a well-established method for forming new carbon-carbon bonds. wikipedia.org In these reactions, an electrophile attacks the vinyl group, leading to the formation of a carbocation intermediate that is stabilized by the β-silicon effect through hyperconjugation. wikipedia.orgalmerja.com Subsequent elimination of the silyl (B83357) group results in the formation of a new substituted alkene. This process, often promoted by Lewis acids, allows for the stereospecific introduction of a wide range of electrophiles. wikipedia.org
The silicon-vinyl bond itself can be the site of reactivity. For example, cleavage of the silicon-vinyl carbon bond can be achieved using reagents such as tetra-n-butylammonium fluoride (B91410) (nBu₄NF), which proceeds through the formation of a carbanion adduct. scispace.com This reaction provides a method for the generation of a vinyl anion equivalent, which can then react with various electrophiles.
Furthermore, while hydrosilylation is commonly used to synthesize vinylsilanes, the hydrosilylation of the vinyl group in dimethyl(dimethylamino)vinylsilane is a key reaction for creating more complex silane structures. This reaction involves the addition of a Si-H bond across the double bond, catalyzed by transition metals such as platinum. mdpi.comelsevierpure.com This allows for the attachment of other silyl moieties, leading to the formation of disilanes and other polysilane architectures.
The following table summarizes some of the key silicon-centered reactions for creating novel silane architectures from dimethyl(dimethylamino)vinylsilane and its derivatives.
| Reaction Type | Reagent(s) | Resulting Structure | Reference(s) |
| Si-N Bond Cleavage | BF₃·OEt₂ | Vinylfluorosilanes | researchgate.net |
| Electrophilic Substitution | Electrophiles (e.g., acyl chlorides, alkyl halides) with Lewis acids | Substituted alkenes (after desilylation) | wikipedia.org |
| Si-Vinyl Bond Cleavage | nBu₄NF | Vinyl anion equivalent | scispace.com |
| Hydrosilylation | Hydrosilanes (R₃SiH) with Pt catalyst | Disilanes and other polysilanes | mdpi.comelsevierpure.com |
These silicon-centered reactions underscore the synthetic utility of dimethyl(dimethylamino)vinylsilane as a building block for constructing a diverse range of organosilicon compounds with tailored functionalities and properties.
Elucidation of Reactivity and Mechanistic Pathways of Dimethyl Dimethylamino Vinylsilane
Polymerization and Oligomerization Studies
The presence of the vinyl group enables dimethyl(dimethylamino)vinylsilane to undergo addition polymerization, while the amino-silane moiety can be involved in condensation reactions. These pathways lead to the formation of a diverse range of oligomeric and polymeric structures.
Radical Polymerization Mechanisms of Vinyl-Substituted Silanes
Vinyl-substituted silanes, including dimethyl(dimethylamino)vinylsilane, are capable of undergoing radical polymerization, typically initiated by thermal or photochemical decomposition of radical initiators like azo(bisisobutyronitrile) (AIBN) or benzoyl peroxide (BPO). mcmaster.ca The general mechanism follows the conventional steps of initiation, propagation, and termination characteristic of free-radical polymerization.
During propagation, the radical adds across the C=C double bond of the vinylsilane monomer. mcmaster.ca However, the polymerization of vinylsilanes can exhibit unique behaviors. For instance, studies on the radical polymerization of dimethyl vinylphosphonate (B8674324) with trimethoxyvinylsilane showed a high reactivity for the vinylsilane monomer. researchgate.net The efficiency of these radical reactions can sometimes be low, with significant amounts of starting material recovered even with high concentrations of initiator. mcmaster.ca This may be due to chain transfer reactions, where a growing polymer chain abstracts an atom from another molecule, terminating the chain and creating a new radical. In the case of vinyltriethoxysilane (B1683064) copolymerization with styrene, the presence of the vinylsilane was found to influence the molecular weight, indicating the occurrence of chain transference. scielo.br
The structure of the resulting polymer can also be influenced by the reaction conditions and the specific silane (B1218182) used. Radical polymerization of vinylsilane [CH₂=CHSiH₃] can yield different structures depending on the catalyst system. acs.org Furthermore, the silyl (B83357) group itself can influence the stereochemistry of the polymerization. Silyl radicals tend toward a planar geometry, which is influenced by the substituents on the silicon atom; electronegative substituents can draw the unpaired electron closer to the radical center. mcmaster.ca
Table 1: Research Findings on Radical Polymerization of Vinyl Silanes
| Monomer(s) | Initiator/Method | Key Findings | Reference(s) |
| Hydrovinylsilane | AIBN or BPO | Vinyl groups were preferentially consumed; low reaction efficiency. | mcmaster.ca |
| Styrene, Vinyltriethoxysilane (VTES) | AIBN | Molecular weight depends on VTES concentration, suggesting chain transference. | scielo.br |
| Dimethyl vinylphosphonate (DMVP), Trimethoxyvinylsilane (TMVS) | Dicumyl peroxide | High reactivity observed for the vinylsilane comonomer. | researchgate.net |
| Methyl methacrylate (B99206) (MMA), Vinyl triethoxysilane (B36694) (VTES) | AIBN | Successful copolymerization confirmed by FT-IR and NMR. | researchgate.net |
Investigation of Controlled/Living Polymerization Techniques (e.g., ATRP)
Controlled/living polymerization techniques offer precise control over molecular weight, polydispersity, and polymer architecture. Atom Transfer Radical Polymerization (ATRP) is a prominent example that has been explored for vinyl monomers. The synthesis of vinyl silane grafted styrene-butadiene rubber has been successfully achieved via ATRP, demonstrating that this technique can be applied to vinylsilane-containing systems to create well-controlled branched structures. researchgate.net
However, the presence of the dimethylamino group in dimethyl(dimethylamino)vinylsilane introduces complexities. Studies on the ATRP of monomers with similar functionalities, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) and N,N-dimethylacrylamide (DMA), have shown that the amine or amide groups can complex with the copper catalyst. rsc.orgcmu.edu This complexation can stabilize the radical on the growing polymer chain, retarding the deactivation step and leading to a high concentration of radicals, which in turn causes spontaneous termination reactions and a loss of control over the polymerization. cmu.edu Despite these challenges, controlled polymerization of DMAEMA has been achieved using a mixed transition metal catalytic system of Fe(0) and Cu(II), which provided significantly improved control over polymer chain growth. rsc.org
Beyond ATRP, other living polymerization methods are relevant. For instance, bis(dimethylamino)vinylmethylsilane, a structurally similar compound, is known to undergo anionic polymerization catalyzed by butyllithium (B86547) (BuLi). gelest.com Anionic stitching polymerization of styryl(vinyl)silanes has also been developed to create novel silicon-containing polymers. rsc.org
Polycondensation Reactions Involving the Amino-Silane Moiety
The amino-silane portion of dimethyl(dimethylamino)vinylsilane is susceptible to polycondensation reactions, primarily through two pathways: hydrolysis followed by self-condensation, or dehydrocoupling.
In the presence of water, the Si-N bond can hydrolyze to form silanols (Si-OH). These silanol (B1196071) intermediates are highly reactive and can undergo self-condensation to form stable siloxane bonds (Si-O-Si), eliminating water in the process. researchgate.netelsevier.esnih.gov This process can lead to the formation of dimers, trimers, and ultimately, oligomeric or polymeric networks known as polysiloxanes. nih.gov The rate and extent of these reactions are influenced by factors such as pH, concentration, and the presence of catalysts. elsevier.es The amine functionality within the aminosilane (B1250345) itself can catalyze both the hydrolysis and condensation steps. dtic.mil
A second pathway is the dehydrogenative coupling of the Si-H groups (if present) with the N-H groups of amines, or in this case, the reaction of the Si-N bond. More broadly, the catalyzed dehydrocoupling of silanes and amines is a direct method for forming Si-N bonds, creating polysilazanes with the release of hydrogen gas as the only byproduct. rsc.org This method offers a sustainable alternative to traditional aminosilane synthesis. rsc.org The mechanism of polycondensation involves the repetitive formation of linkages, such as amide or ester bonds in traditional organic polymers, with the elimination of a small molecule like water or HCl. youtube.com In the context of aminosilanes, this leads to the formation of Si-O-Si or Si-N-Si backbones.
Hydrolytic Stability and Silicon-Nitrogen Bond Reactivity
The silicon-nitrogen (Si-N) bond in dimethyl(dimethylamino)vinylsilane is the most hydrolytically sensitive part of the molecule. Its reactivity is central to the compound's use as a surface modification agent and as a precursor in condensation polymerization.
Mechanistic Investigations of Hydrolysis of Aminosilanes
The hydrolysis of aminosilanes in aqueous media is a rapid process, often catalyzed by the amine group itself. dtic.mil The mechanism typically begins with the protonation of the amine nitrogen by water molecules. researchgate.net This protonation leads to an increase in the local concentration of hydroxide (B78521) ions (OH⁻), raising the pH of the solution. researchgate.net These hydroxide ions then act as nucleophiles, attacking the electrophilic silicon atom and driving the cleavage of the hydrolyzable group, in this case, the dimethylamino group, to form a silanol (Si-OH).
Table 2: Factors Influencing the Hydrolysis of Aminosilanes
| Factor | Effect on Hydrolysis | Description | Reference(s) |
| Amine Functionality | Catalytic | The amine group's alkalinity autocatalyzes the hydrolysis reaction. dtic.mil | researchgate.netdtic.mil |
| pH | Rate Dependent | Hydrolysis is rapid in alkaline conditions generated by the aminosilane itself. researchgate.net Neutral silanes often require acidic catalysis. dtic.mil | researchgate.netdtic.mil |
| Water Concentration | Rate Dependent | The rate is dependent on whether the water concentration is sufficient to hydrolyze all available groups. elsevier.es | elsevier.es |
| Solvent | Can Inhibit | The presence of organic solvents like ethanol (B145695) can delay the hydrolysis rate. elsevier.es | elsevier.es |
| Silane Structure | Stability | The length of the alkyl chain between the amine and silicon can affect hydrolytic stability. nih.gov | nih.gov |
Neighboring Group Effects on Silicon-Heteroatom Bond Cleavage
The rate of cleavage of silicon-heteroatom bonds, such as the Si-N bond in dimethyl(dimethylamino)vinylsilane or the Si-O-Si bonds formed after its hydrolysis and condensation, can be significantly influenced by the presence of a nearby tethered functional group. umn.edunih.gov This phenomenon is known as neighboring group participation (NGP). libretexts.org
In aminosilanes, the amine functionality acts as an internal nucleophile or catalyst, accelerating the hydrolysis of siloxane bonds. nih.govmtholyoke.edu This is believed to occur through the formation of a stable, five-membered cyclic intermediate, which lowers the activation energy for bond cleavage. nih.govmtholyoke.edu This intramolecular catalysis is a key reason why aminosilane-derived layers on surfaces can exhibit limited hydrolytic stability in aqueous environments. nih.gov
Studies investigating the cleavage of model Si-O-Si containing compounds have quantitatively demonstrated this effect. The presence of a tethered tertiary amine group, like the dimethylamino group, can dramatically accelerate the rate of Si-O bond cleavage compared to analogous compounds without the neighboring group. nih.govnih.gov This effect is also dependent on the length of the tether connecting the amine to the silicon atom. umn.edu Furthermore, the neighboring dimethylamino group was found to facilitate a facile siloxy-metathesis reaction, where an incoming silanol exchanges with a siloxy group on the substrate. umn.eduresearchgate.net
Computational and Theoretical Investigations of Dimethyl Dimethylamino Vinylsilane Reactivity and Structure
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. nih.gov For Dimethyl(dimethylamino)vinylsilane, MD simulations can be used to explore its conformational landscape by simulating the motion of the molecule over time at a given temperature. This is particularly useful for understanding the flexibility of the molecule and the rotational barriers around single bonds, such as the Si-N and Si-C bonds.
MD simulations can also shed light on the intermolecular interactions of Dimethyl(dimethylamino)vinylsilane in the liquid phase or in solution. By simulating a system containing many molecules, one can study how they pack together and interact with each other or with solvent molecules. This is crucial for understanding macroscopic properties like viscosity, density, and solvation energies.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving Dimethyl(dimethylamino)vinylsilane, such as its hydrolysis or its use in polymerization reactions, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate.
By calculating the energies of the reactants, products, and transition states, one can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. Techniques like intrinsic reaction coordinate (IRC) calculations can confirm that a located transition state indeed connects the desired reactants and products. These detailed mechanistic insights are often difficult to obtain through experimental means alone.
Prediction of Spectroscopic Parameters and Experimental Validation
A significant application of computational chemistry is the prediction of spectroscopic properties. For Dimethyl(dimethylamino)vinylsilane, quantum chemical calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net
The vibrational frequencies calculated from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of the molecule and to understand the electronic environment of the different nuclei. The good agreement often found between predicted and experimental spectra serves as a powerful validation of the computational models used.
Advanced Research Applications of Dimethyl Dimethylamino Vinylsilane in Materials Science and Catalysis
Role as a Monomer in Precision Polymer Synthesis
The presence of a vinyl group allows Dimethyl(dimethylamino)vinylsilane to act as a monomer in various polymerization reactions. This capability is fundamental to its use in creating silicon-containing polymers with tailored properties and functionalities.
The polymerization of Dimethyl(dimethylamino)vinylsilane leads to the formation of poly(dimethyl(dimethylamino)vinylsilane), a functionalized polyvinylsilane. The vinyl group of the monomer participates in the polymerization, creating a stable carbon-chain backbone. The pendant dimethyl(dimethylamino)silyl groups provide the polymer with unique characteristics.
The dimethylamino group is a key functional handle. As a Lewis basic site, it can interact with metal ions or other electron-accepting species. Furthermore, it can be quaternized to introduce permanent positive charges along the polymer chain, transforming the material into a polyelectrolyte. This functionalization is crucial for applications requiring specific interactions, such as in the development of responsive materials or as a support for catalysts. The reactivity of the Si-N bond to hydrolysis also offers a pathway to convert the polymer into a polysiloxane-like structure post-polymerization, further expanding its chemical versatility.
Modern polymer chemistry enables the synthesis of copolymers with precisely controlled architectures, such as block and graft copolymers, which exhibit unique phase behavior and properties. google.com Dimethyl(dimethylamino)vinylsilane is a candidate for inclusion in such structures through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov
In block copolymers, it can be polymerized sequentially with other vinyl monomers to form distinct blocks, for example, a functional polysilane block linked to a commodity polymer block like polystyrene or poly(methyl methacrylate). nih.govresearchgate.net In graft copolymers, it can be attached as side chains to a pre-existing polymer backbone, imparting the surface properties of silicones and the reactivity of the amino group to the bulk material. google.com These tailored architectures are instrumental in designing materials for applications such as thermoplastic elastomers, compatibilizers for polymer blends, and structured thin films.
Table 1: Potential Copolymer Architectures with Dimethyl(dimethylamino)vinylsilane
| Copolymer Architecture | Potential Monomer Partners | Synthesis Method | Resulting Properties |
| Diblock Copolymer | Styrene, Methyl Methacrylate (B99206) (MMA), Ethylene Oxide | Sequential RAFT or Anionic Polymerization | Amphiphilicity, self-assembly into micelles or lamellae, functional domains. |
| Statistical Copolymer | Vinyl triethoxysilane (B36694) (VTES), MMA researchgate.netuniv.kiev.ua | Free Radical Polymerization | Averaged properties, modified thermal stability and surface energy. |
| Graft Copolymer | Polyethylene (B3416737), Polypropylene | "Grafting-onto" or "Grafting-from" techniques | Modified surface properties (hydrophobicity, reactivity), improved adhesion. |
Polymers derived from organosilicon monomers are critical precursors for the fabrication of high-performance silicon-based ceramics like silicon carbide (SiC) and silicon nitride (SiN). researchgate.net The polymer-to-ceramic conversion route offers advantages in forming complex shapes such as fibers and coatings that are difficult to achieve with traditional powder metallurgy. researchgate.netpsu.edu
A polymer of Dimethyl(dimethylamino)vinylsilane is a suitable precursor for this process. Upon pyrolysis at high temperatures in an inert or reactive atmosphere, the polymer backbone and side chains decompose. The organic components are volatilized, while the silicon, carbon, and nitrogen atoms rearrange to form an amorphous or crystalline ceramic residue. The presence of silicon and carbon in the monomer unit makes it a precursor for SiC. Crucially, the nitrogen atom from the dimethylamino group can be incorporated into the final ceramic, making it a viable precursor for silicon nitride (SiN) or silicon carbonitride (SiCN), materials known for their high strength, thermal stability, and chemical resistance.
Methodologies for Surface Modification and Interface Engineering
The silane (B1218182) component of Dimethyl(dimethylamino)vinylsilane enables its use in covalently modifying the surfaces of a wide range of materials, fundamentally altering their surface properties such as wettability, adhesion, and biocompatibility.
The molecule can be grafted onto substrates that possess surface hydroxyl (-OH) groups, such as silica (B1680970) nanoparticles, glass, and natural fibers like cellulose. researchgate.netresearchgate.net The grafting process typically involves the hydrolysis of the dimethylamino group (or a related alkoxy/chloro group on similar silanes), which generates reactive silanol (B1196071) intermediates. These silanols then condense with the surface hydroxyls to form stable, covalent Si-O-Substrate bonds.
This "grafting-to" approach creates a robust molecular layer that is permanently attached to the surface. nih.gov For instance, modifying silica nanoparticles with such silanes can improve their dispersion in polymer matrices and enhance foam stability. researchgate.net Grafting onto fibers can improve their adhesion to polymer matrices in composite materials. The unreacted vinyl group on the grafted molecule remains available for subsequent polymerization, allowing the surface to be used as an initiation site for "grafting-from" polymerization, creating dense polymer brushes.
Table 2: Substrates for Grafting Dimethyl(dimethylamino)vinylsilane
| Substrate Type | Example Material | Driving Interaction | Purpose of Modification |
| Inorganic Nanoparticles | Silica (SiO₂), Titania (TiO₂) | Covalent Si-O-Si bond formation | Improved dispersion, compatibility with organic matrices, foam stabilization. researchgate.net |
| Natural Fibers | Cellulose, Sisal researchgate.net | Covalent Si-O-C bond formation | Enhanced adhesion to polymer matrices, moisture resistance. |
| Polymeric Substrates | Poly(dimethylsiloxane) (PDMS) nih.gov | Plasma activation followed by silanization | Altered surface energy, introduction of functional groups. |
| Metal Oxides | Glass, Silicon Wafers | Covalent Si-O-Si bond formation | Creation of hydrophobic/hydrophilic surfaces, adhesion promotion. |
Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. wikipedia.orgossila.com Silanes are a primary class of molecules used to form SAMs on hydroxylated surfaces. gelest.comresearchgate.net Dimethyl(dimethylamino)vinylsilane can serve as a precursor for forming functional SAMs.
The formation process involves the chemisorption of the silane headgroup onto the substrate, followed by the self-organization of the molecules into a densely packed layer. wikipedia.org The resulting monolayer presents the vinyl and dimethylamino functionalities at the new interface, completely altering its character. A surface terminated with these SAMs would exhibit different wettability, chemical reactivity, and adhesive properties compared to the original substrate. This precise control over surface functionality at the molecular level is essential for applications in microelectronics, biosensors, and anti-fouling coatings. ossila.comgelest.com The process is highly dependent on reaction conditions such as humidity and temperature to ensure the formation of a high-quality, well-ordered monolayer. researchgate.net
Design and Synthesis of Organosilicon-Based Catalytic Systems
The dual functionality of Dimethyl(dimethylamino)vinylsilane makes it a candidate for the development of novel organosilicon-based catalytic systems. The vinyl group can participate in polymerization or hydrosilylation reactions, while the dimethylamino group can act as a ligand, a base, or a point of attachment for other catalytic species.
Chiral Catalyst Development Utilizing the Amino Functionality
The development of chiral catalysts is crucial for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The dimethylamino group in Dimethyl(dimethylamino)vinylsilane, while not chiral itself, can serve as a precursor or a coordinating site in the synthesis of chiral ligands and catalysts.
One conceptual approach involves the quaternization of the dimethylamino group with a chiral alkyl halide. This would result in a chiral ammonium (B1175870) salt that could potentially act as a phase-transfer catalyst for asymmetric reactions. The efficiency of such a catalyst would depend on the nature of the chiral substituent and the specific reaction being catalyzed.
Another strategy could involve the coordination of the nitrogen atom to a metal center that is part of a chiral complex. The amino group can act as a Lewis base, influencing the electronic environment of the metal and, consequently, its catalytic activity and selectivity. While specific examples utilizing Dimethyl(dimethylamino)vinylsilane are not prominent in the literature, the principle is well-established with other silylated amines. rsc.org
| Conceptual Chiral Catalyst Synthesis from Dimethyl(dimethylamino)vinylsilane | Potential Application | Key Feature |
| Quaternization with a chiral alkyl halide | Asymmetric phase-transfer catalysis | Formation of a chiral ammonium salt |
| Coordination to a chiral metal complex | Asymmetric metal-catalyzed reactions | Amino group as a directing or modifying ligand |
Strategies for Heterogenization of Homogeneous Catalysts
Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers significant advantages, including ease of catalyst separation and recycling. rsc.org Functionalized silanes are frequently employed as coupling agents to anchor molecular catalysts to inorganic supports like silica or alumina. rsc.org
Dimethyl(dimethylamino)vinylsilane could be utilized in a two-fold manner for this purpose. The vinyl group can be attached to a pre-functionalized support via polymerization or a "grafting to" approach. Alternatively, the silane can first be incorporated into a polymer backbone, and the dimethylamino groups can then be used to coordinate with or covalently bind to a homogeneous catalyst.
A more direct approach involves the hydrolysis and condensation of a related alkoxysilane derivative of Dimethyl(dimethylamino)vinylsilane onto a silica surface. The resulting amino-functionalized surface could then be used to immobilize a metal catalyst. The stability of such immobilized catalysts is a critical factor, as amine functionalities can sometimes catalyze the hydrolysis of the siloxane bonds, leading to leaching of the catalyst from the support. acs.org
| Heterogenization Strategy | Description | Potential Advantage |
| Polymerization of the vinyl group onto a support | The vinyl group is used to form a polymer chain on the support surface, with the amino groups available for catalyst attachment. | High loading of catalytic sites. |
| Co-condensation with silica precursors | An alkoxysilane analogue is co-condensed with silica precursors to create a functionalized support in one step. | Uniform distribution of functional groups. |
| Direct grafting onto a support | The silane is reacted with surface hydroxyl groups of a support material like silica. | Straightforward functionalization of existing supports. |
Bio-conjugation and Hybrid Material Synthesis Methodologies
The fields of bio-conjugation and hybrid materials synthesis are rapidly expanding, with applications ranging from drug delivery to advanced sensors. Organosilicon compounds play a significant role in these areas due to their biocompatibility and versatile chemistry.
The vinyl group of Dimethyl(dimethylamino)vinylsilane is susceptible to a variety of reactions that can be employed for bio-conjugation. For instance, it can undergo thiol-ene "click" reactions with cysteine residues in proteins or with thiol-modified DNA, providing a straightforward method for labeling biomolecules. youtube.com This approach offers high specificity and proceeds under mild conditions, which are essential for maintaining the integrity of biological macromolecules. youtube.com
In the realm of hybrid materials, Dimethyl(dimethylamino)vinylsilane can serve as a precursor for the synthesis of organic-inorganic hybrid polymers. The vinyl group can be polymerized to form a carbon-based backbone, while the silyl (B83357) group can be hydrolyzed and condensed to form a siloxane network. The presence of the dimethylamino group can impart specific properties to the resulting material, such as pH-responsiveness or the ability to coordinate with metal ions. The synthesis of novel organic-inorganic hybrid coating materials has been demonstrated using amino silanes with renewable resources like soybean oil, highlighting the potential for creating functional and sustainable materials. rsc.orgresearchgate.net
| Application Area | Methodology | Key Role of Dimethyl(dimethylamino)vinylsilane |
| Bio-conjugation | Thiol-ene "click" chemistry | The vinyl group reacts with thiol-containing biomolecules for covalent attachment. |
| Hybrid Material Synthesis | Co-polymerization and sol-gel processing | The vinyl group forms the organic polymer component, while the silane part forms the inorganic network. |
| Functional Coatings | Surface modification | The amino group can provide specific surface properties like hydrophilicity or sites for further functionalization. |
Future Directions and Emerging Research Themes
Integration with Sustainable Chemical Processes and Green Chemistry Principles
The future synthesis and application of Dimethyl(dimethylamino)vinylsilane will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance process efficiency. gctlc.orgacs.org Key areas of development include the adoption of more sustainable synthetic routes and the use of environmentally benign solvents.
One promising direction is the move away from traditional synthesis methods that often rely on corrosive chlorosilanes and generate significant salt waste. rsc.org Catalytic dehydrocoupling of amines and silanes presents a more sustainable alternative, forming Si-N bonds with the only byproduct being hydrogen. rsc.orgelsevierpure.com Another green approach is the hydrosilylation of alkynes, which is an atom-economical method for creating vinylsilanes. researchgate.net Research into catalysts that can perform these transformations efficiently and selectively under mild conditions will be crucial. The use of earth-abundant metal catalysts, such as those based on iron or manganese, is a particularly active area of research for vinylsilane synthesis. organic-chemistry.orgnih.gov
The choice of solvent is another critical factor in the environmental footprint of chemical processes. acs.org Recent studies have demonstrated the successful deposition of aminosilanes using greener solvents like ethanol (B145695), which is a significant improvement over the use of hazardous solvents like toluene (B28343). nih.gov Future research will likely focus on optimizing reaction conditions for Dimethyl(dimethylamino)vinylsilane in such recommended solvents. Furthermore, the use of renewable feedstocks, such as those derived from biomass, for the synthesis of vinyl-based materials is an emerging theme that could be extended to the production of precursors for Dimethyl(dimethylamino)vinylsilane. nih.gov
| Green Chemistry Principle | Application to Dimethyl(dimethylamino)vinylsilane Synthesis |
| Atom Economy | Hydrosilylation of alkynes to maximize the incorporation of all materials into the final product. acs.orgresearchgate.net |
| Less Hazardous Synthesis | Development of catalytic routes that avoid corrosive and toxic reagents. gctlc.orgrsc.org |
| Safer Solvents | Replacement of traditional solvents like toluene with greener alternatives such as ethanol. nih.gov |
| Catalysis | Use of efficient and recyclable catalysts, including those based on earth-abundant metals. organic-chemistry.orglongdom.orgmdpi.com |
| Renewable Feedstocks | Exploration of bio-based precursors for the synthesis of the vinyl and amino moieties. nih.gov |
Exploration of Novel Catalytic Transformations and Synthetic Methodologies
The development of novel catalytic transformations is set to expand the synthetic utility of Dimethyl(dimethylamino)vinylsilane. Research is ongoing to discover new catalysts and reaction pathways that can functionalize the vinyl group or utilize the amino group in innovative ways.
Recent advances in catalysis have provided a host of new methods for the synthesis of vinylsilanes, which could be adapted for Dimethyl(dimethylamino)vinylsilane. These include reactions catalyzed by zinc, cobalt, manganese, and rhodium, each offering unique advantages in terms of regioselectivity and stereoselectivity. organic-chemistry.org For instance, manganese-photocatalyzed hydrosilylation of alkynes allows for the mild and efficient synthesis of Z-vinylsilanes. organic-chemistry.org The use of recyclable platinum nanoparticle catalysts also presents a promising avenue for the cost-effective and sustainable production of functionalized vinylsilanes. longdom.orgmdpi.com
Beyond its synthesis, Dimethyl(dimethylamino)vinylsilane can be a valuable participant in a range of catalytic reactions. The vinyl group can undergo a variety of transformations, such as iron-catalyzed dimerization and cross-cycloadditions with 1,3-dienes, leading to the formation of more complex molecular architectures. nih.gov Furthermore, metal-free dehydrogenative silylation of enamides has emerged as a novel method to create functionalized vinylsilanes under simple reaction conditions. acs.org The amino group can also play a role in catalysis, potentially acting as an internal ligand or participating in synergistic catalytic cycles. nih.gov The direct synthesis of α-aminosilanes through photoredox catalysis highlights the potential for developing new multicomponent reactions involving aminosilanes. nih.gov
Advanced Polymerization Techniques and Architectural Control
The vinyl group of Dimethyl(dimethylamino)vinylsilane makes it a valuable monomer for the synthesis of functional polysiloxanes. Future research will likely focus on employing advanced polymerization techniques to gain precise control over the polymer architecture, leading to materials with tailored properties.
Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are powerful tools for synthesizing polymers with well-defined molecular weights and low dispersity. mdpi.com While the application of these techniques to Dimethyl(dimethylamino)vinylsilane is still an emerging area, they hold great promise for the creation of novel block copolymers. For example, the synthesis of block copolymers using silicon-based chain transfer agents in radical polymerization has been demonstrated, opening the door for the creation of amphiphilic structures containing Dimethyl(dimethylamino)vinylsilane segments. rsc.org
The ability to create complex polymer architectures, such as block, graft, and star polymers, is another exciting frontier. The synthesis of block copolymers containing polydimethylsiloxane (B3030410) segments is a well-established field, and Dimethyl(dimethylamino)vinylsilane could be incorporated as a functional monomer to introduce reactive sites or alter the polymer's properties. nih.govresearchgate.net Furthermore, the use of organofunctional silanes in the synthesis of hyperbranched polymers is a growing area of interest, and the bifunctional nature of Dimethyl(dimethylamino)vinylsilane makes it an ideal candidate for creating highly branched, three-dimensional structures. mdpi.com The synthesis of star-shaped compounds from vinylsilanes has also been reported, suggesting the potential for creating novel macromolecular structures. researchgate.net
| Polymer Architecture | Potential Synthetic Strategy with Dimethyl(dimethylamino)vinylsilane |
| Block Copolymers | RAFT or ATRP using a suitable macroinitiator. mdpi.com |
| Graft Copolymers | "Grafting-from" or "grafting-to" methods utilizing the amino or vinyl group. |
| Star Polymers | Core-first or arm-first approaches with a multifunctional initiator or terminating agent. researchgate.net |
| Hyperbranched Polymers | Self-condensing vinyl polymerization of an AB2-type monomer derived from Dimethyl(dimethylamino)vinylsilane. mdpi.com |
Synergistic Approaches Combining Experimental and Computational Research
The combination of experimental studies with computational modeling is a powerful strategy for accelerating the discovery and optimization of new reactions and materials. This synergistic approach is expected to play a significant role in advancing the chemistry of Dimethyl(dimethylamino)vinylsilane.
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, predict the reactivity of different substrates, and guide the design of new catalysts. mdpi.comnih.gov For example, a combined experimental and theoretical study on the reductive cleavage of C-O bonds with silanes provided evidence for the involvement of specific nickel intermediates, which would have been difficult to identify through experimental means alone. ehu.eus Similarly, computational studies on aminosilane (B1250345) reactions have helped to elucidate the role of solvent effects and the catalytic activity of a second aminosilane molecule. nih.gov
In the context of Dimethyl(dimethylamino)vinylsilane, computational modeling could be used to:
Predict the regioselectivity and stereoselectivity of catalytic additions to the vinyl group.
Elucidate the mechanism of polymerization and the factors that control polymer architecture.
Design new catalysts with enhanced activity and selectivity for transformations involving Dimethyl(dimethylamino)vinylsilane.
Understand the nature of intermolecular interactions in self-assembled structures.
By providing a deeper understanding of the underlying chemical principles, this combined approach will enable a more rational design of experiments, leading to the more efficient development of new applications for Dimethyl(dimethylamino)vinylsilane.
Cross-disciplinary Research: Intersection with Nanotechnology and Supramolecular Chemistry
The unique properties of Dimethyl(dimethylamino)vinylsilane make it a promising building block for the creation of advanced materials at the intersection of nanotechnology and supramolecular chemistry. Its ability to functionalize surfaces and participate in self-assembly processes opens up a wide range of potential applications.
In nanotechnology, aminosilanes are widely used to functionalize the surfaces of nanoparticles, such as mesoporous silica (B1680970) nanoparticles (MSNs), for applications in drug delivery, catalysis, and sensing. acs.orgnih.govnih.govacs.org The amino group of Dimethyl(dimethylamino)vinylsilane can be used to attach biomolecules or other functional moieties to the surface of nanoparticles, while the vinyl group provides a handle for further chemical modification. youtube.com The use of vinylsilanes for the covalent attachment of organic molecules to silica and glass surfaces has also been demonstrated, providing a robust method for creating hybrid organic-inorganic materials. acs.org
The ability of silanes to form self-assembled monolayers (SAMs) on various substrates is another key feature that can be exploited in nanotechnology and supramolecular chemistry. ethz.ch The dimethylamino group of Dimethyl(dimethylamino)vinylsilane could influence the packing and properties of such SAMs, leading to surfaces with tailored wettability, adhesion, and biocompatibility. Furthermore, the self-assembly of polymers derived from Dimethyl(dimethylamino)vinylsilane could lead to the formation of well-defined nanostructures, such as micelles and vesicles, in solution.
In the realm of supramolecular chemistry, the non-covalent interactions of the amino group, such as hydrogen bonding, can be used to direct the assembly of complex, ordered structures. nih.gov By combining the covalent chemistry of the vinyl group with the supramolecular interactions of the amino group, it may be possible to create novel materials with dynamic and responsive properties.
| Research Area | Application of Dimethyl(dimethylamino)vinylsilane |
| Nanoparticle Functionalization | Surface modification of silica, gold, or other nanoparticles for targeted drug delivery or catalysis. acs.orgnih.govnih.govacs.org |
| Hybrid Materials | Creation of organic-inorganic hybrid materials by covalently bonding to silica or other oxide surfaces. acs.orgnih.gov |
| Self-Assembled Monolayers | Formation of functional SAMs on various substrates to control surface properties. ethz.ch |
| Supramolecular Polymers | Use of non-covalent interactions to create ordered, responsive polymer assemblies. nih.gov |
Q & A
Q. What are the key physical properties of dimethyl(dimethylamino)vinylsilane, and how are they experimentally determined?
The compound has a boiling point of 109°C, a density of 0.769 g/cm³, and a molecular formula of C₆H₁₅NSi (molecular weight: 129.28 g/mol). These properties are typically determined using gas chromatography (GC) for boiling point, densitometry for density, and mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) for structural confirmation. For accurate characterization, cross-validation with elemental analysis is recommended .
Q. What safety protocols should be followed when handling dimethyl(dimethylamino)vinylsilane in laboratory settings?
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation: Use fume hoods for all procedures to prevent inhalation of vapors.
- Waste Disposal: Segregate waste in labeled containers and collaborate with certified hazardous waste disposal services.
- Emergency Measures: Ensure access to eyewash stations and emergency showers. Avoid open flames due to its flash point of 109°C .
Q. What synthetic routes are commonly used to prepare dimethyl(dimethylamino)vinylsilane?
A standard method involves hydrosilylation of dimethylaminovinyl chloride with dimethylsilane under inert atmospheres (e.g., argon). Reaction conditions (temperature: 60–80°C, catalyst: Pt/C) must be optimized to minimize side products like oligomers. Post-synthesis, purification via fractional distillation is critical .
Advanced Research Questions
Q. How can computational methods predict the reactivity of dimethyl(dimethylamino)vinylsilane in nucleophilic reactions?
Density functional theory (DFT) calculations, such as CBS-QB3 with CPCM solvation models, can estimate pKa values and electron density distribution. For example, analogous silanes show pKa ~27.9 in DMSO, indicating strong nucleophilicity at the vinyl group. These models help design reactions involving cross-coupling or polymerization .
Q. What experimental strategies resolve contradictions in reported catalytic activity of dimethyl(dimethylamino)vinylsilane?
Discrepancies in catalytic efficiency (e.g., in hydrosilylation) may arise from trace impurities or solvent effects. Researchers should:
Q. How does the dimethylamino group influence the stability of dimethyl(dimethylamino)vinylsilane under acidic conditions?
The dimethylamino group acts as an electron donor, destabilizing the silane via hyperconjugation. Protonation at the amino group (predicted pKa ~12–14 in water) leads to Si–N bond cleavage. Stability tests in buffered solutions (pH 2–10) with NMR monitoring are advised to map degradation pathways .
Q. What role does dimethyl(dimethylamino)vinylsilane play in polymer chemistry, and how is its incorporation quantified?
The compound serves as a crosslinker in silicone-based polymers. To quantify incorporation:
- Use gel permeation chromatography (GPC) to track molecular weight changes.
- Analyze Si–C bonding via Raman spectroscopy (peaks at 600–800 cm⁻¹).
- Compare crosslink density with mechanical tensile testing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
